molecular formula C20H15ClN2O2S B5462234 (Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)prop-2-enenitrile

(Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)prop-2-enenitrile

Cat. No.: B5462234
M. Wt: 382.9 g/mol
InChI Key: FFIZDSPVCQQFTA-DHDCSXOGSA-N
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Description

The compound (Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)prop-2-enenitrile is a nitrile-containing ene derivative featuring a thiazole core substituted with a 4-chlorophenyl group and a 3,4-dimethoxyphenyl moiety. Its stereochemistry (Z-configuration) is critical for its electronic and spatial properties, influencing interactions with biological or chemical targets.

Properties

IUPAC Name

(Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O2S/c1-24-18-8-3-13(10-19(18)25-2)9-15(11-22)20-23-17(12-26-20)14-4-6-16(21)7-5-14/h3-10,12H,1-2H3/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFIZDSPVCQQFTA-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)prop-2-enenitrile is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, including antibacterial, enzyme inhibition, and anticancer activities, supported by various studies and data tables.

  • Molecular Formula : C16H14ClN2OS
  • Molecular Weight : 312.77 g/mol
  • CAS Number : 312758-25-1

Antibacterial Activity

Studies have shown that compounds similar to this compound exhibit varying degrees of antibacterial activity. For instance:

  • Moderate to strong activity against Salmonella typhi and Bacillus subtilis was reported in related compounds .
  • The compound's structure suggests potential interactions with bacterial cell membranes, which may enhance its efficacy.

Enzyme Inhibition

Enzyme inhibition studies highlight the compound's potential as an inhibitor for various enzymes:

  • Acetylcholinesterase (AChE) : Some derivatives have shown strong inhibitory activity against AChE with IC50 values ranging from 0.63 µM to 6.28 µM .
  • Urease : The compound has been identified as a potent urease inhibitor, with IC50 values indicating significant activity compared to reference standards .
CompoundIC50 (µM)Target Enzyme
7l2.14AChE
7m0.63AChE
7n1.13Urease

Anticancer Activity

Research indicates that thiazole derivatives can exhibit anticancer properties:

  • The compound has been evaluated for its cytotoxic effects on various cancer cell lines, showing promising results in inhibiting cell proliferation.
  • Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Study on Antibacterial Efficacy

A study conducted by researchers evaluated the antibacterial efficacy of thiazole derivatives against multiple bacterial strains. The results indicated that certain structural modifications significantly enhanced antibacterial properties. The study concluded that compounds with the chlorophenyl and thiazole moieties were particularly effective.

Enzyme Inhibition Analysis

Another investigation focused on the enzyme inhibition capabilities of thiazole compounds. The study utilized molecular docking techniques to predict binding affinities and interaction modes with target enzymes. The findings confirmed that the presence of a thiazole ring significantly contributes to enzyme binding and inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share key features: a thiazole or related heterocycle, substituted aromatic rings, and a nitrile group.

Table 1: Structural and Functional Group Comparison

Compound Name (CAS/Reference) Key Substituents Molecular Formula Molecular Weight Notable Features
Target Compound (Not explicitly listed in evidence) 4-(4-chlorophenyl)thiazole, 3,4-dimethoxyphenyl, (Z)-configuration C₁₉H₁₄ClN₃O₂S* ~403.86* Electron-rich dimethoxy groups; chloro substituent enhances hydrophobicity.
(Z)-3-((3-Chloro-2-methylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile (373371-92-7) 4-nitrophenyl, 3-chloro-2-methylphenylamino C₁₉H₁₃ClN₄O₂S 396.85 Nitro group increases electron-withdrawing effects; amino substituent introduces polarity.
Z-2-(4-Chlorophenyl)-3-dimethylaminoacrylonitrile (92686-29-8) 4-chlorophenyl, dimethylamino C₁₁H₁₁ClN₂ 218.67 Dimethylamino group enhances basicity; simpler structure with lower molecular weight.
Dimethomorph (110488-70-5) Morpholine, 3,4-dimethoxyphenyl, 4-chlorophenyl C₂₁H₂₂ClNO₄ 387.90 Morpholine ring adds conformational flexibility; used as a fungicide.
(Z)-3-[2-(4-Chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-yl]-2-(3,4-dimethoxyphenyl)-2-propenenitrile (CAS: Not provided) Tetrahydroimidazo-benzothiazole, 3,4-dimethoxyphenyl C₂₆H₂₂ClN₃O₂S 475.99 Fused imidazo-benzothiazole enhances planarity and π-stacking potential.
(2Z)-3-(4-Chlorophenyl)-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile (476669-73-5) 4-(2-methylpropyl)phenyl, 4-chlorophenyl C₂₂H₁₉ClN₂S 378.90 Bulky 2-methylpropyl group increases lipophilicity.

*Estimated based on structural similarity to .

Table 2: Substituent Effects on Properties

Substituent Type Impact on Compound Example (CAS)
Electron-donating groups (e.g., methoxy) Increase electron density on aromatic rings, enhancing π-π interactions; may improve solubility in polar solvents. Target compound, Dimethomorph
Electron-withdrawing groups (e.g., nitro, chloro) Reduce electron density, stabilizing negative charges; nitro groups enhance reactivity in electrophilic substitutions. 373371-92-7 , Target compound
Bulky alkyl/aryl groups (e.g., 2-methylpropyl) Increase steric hindrance and lipophilicity, potentially improving membrane permeability but reducing solubility. 476669-73-5
Heterocyclic extensions (e.g., morpholine, imidazo-benzothiazole) Modify conformational flexibility and binding affinity; morpholine in dimethomorph enhances fungicidal activity. 110488-70-5 , CAS in

Q & A

Q. What are the common synthetic pathways for (Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3,4-dimethoxyphenyl)prop-2-enenitrile, and what reaction conditions are critical for achieving high yields?

The synthesis typically involves multi-step reactions, starting with the formation of the thiazole ring via cyclization of thiourea derivatives with α-haloketones. For example, coupling 4-(4-chlorophenyl)thiazole-2-amine with 3,4-dimethoxybenzaldehyde derivatives under basic conditions (e.g., sodium hydroxide or potassium carbonate) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile. Catalytic systems such as palladium or copper-based catalysts may enhance cross-coupling efficiency. Temperature control (80–120°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions and oxidation .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the Z-configuration and substituent positions. Infrared (IR) spectroscopy identifies functional groups like nitriles (-C≡N) and methoxy (-OCH₃). High-resolution mass spectrometry (HRMS) validates molecular mass, while X-ray crystallography (if crystalline) provides unambiguous structural confirmation. For non-crystalline samples, NOESY NMR can differentiate Z/E isomers by analyzing spatial proximity of protons .

Q. What analytical methods are essential for monitoring the progress of its synthesis in real-time?

Thin-layer chromatography (TLC) with UV visualization is used for rapid reaction monitoring. High-performance liquid chromatography (HPLC) coupled with UV/Vis or mass detectors quantifies intermediate purity. For kinetic studies, in-situ Fourier-transform infrared (FTIR) spectroscopy tracks functional group transformations .

Advanced Research Questions

Q. How can researchers optimize the Z-isomer selectivity during synthesis to minimize E-isomer contamination?

Steric and electronic factors influence isomer selectivity. Using bulky bases (e.g., DBU) or coordinating solvents (e.g., DMF) can stabilize the transition state favoring the Z-isomer. Kinetic control via low-temperature reactions (0–25°C) and short reaction times may also reduce E-isomer formation. Post-synthesis purification via column chromatography with silica gel or chiral stationary phases can isolate the Z-isomer .

Q. What strategies are recommended for resolving contradictions between computational predictions and experimental spectroscopic data for this compound?

Cross-validate computational models (e.g., DFT calculations) with experimental data by adjusting parameters like solvent effects or basis sets. Single-crystal X-ray diffraction provides definitive structural data to refine computational models. If discrepancies persist, re-examine assumptions in proton assignments (NMR) or crystal packing effects. Collaborative use of synchrotron radiation or neutron diffraction can resolve ambiguities .

Q. How can the electronic effects of substituents (e.g., 3,4-dimethoxy groups) on the acrylonitrile moiety be experimentally probed to understand their impact on biological activity?

Systematic structure-activity relationship (SAR) studies can be conducted by synthesizing analogs with modified substituents (e.g., replacing methoxy with electron-withdrawing groups like nitro). Electrochemical methods (cyclic voltammetry) measure redox potentials to quantify electron-donating/withdrawing effects. Biological assays (e.g., enzyme inhibition) correlate substituent electronic profiles with activity changes .

Q. What methodological considerations are critical when designing stability studies under varying pH and temperature conditions?

Use accelerated stability testing by exposing the compound to extreme pH (1–13) and temperatures (40–80°C). Monitor degradation via HPLC-MS to identify breakdown products. Control humidity and light exposure to isolate degradation pathways. For real-time stability, store samples at 25°C/60% RH and analyze periodically over 6–24 months. Statistical models (e.g., Arrhenius plots) predict shelf-life .

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